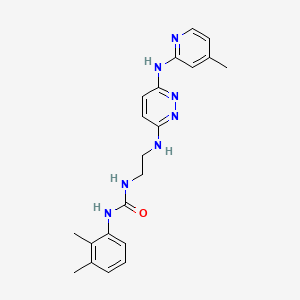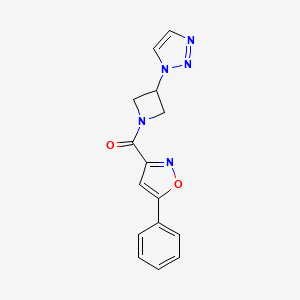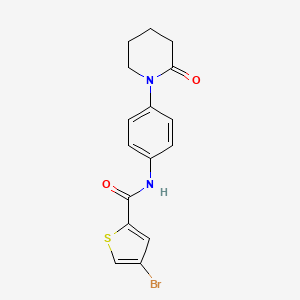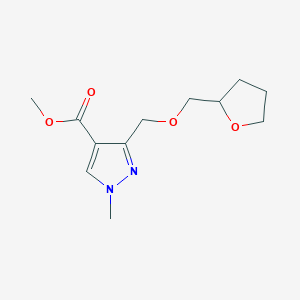![molecular formula C23H21N3O4S2 B2822244 4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683792-40-7](/img/structure/B2822244.png)
4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.
Scientific Research Applications
Microwave Assisted Synthesis and Carbonic Anhydrase Inhibition
Microwave-assisted synthesis techniques have been applied to generate novel compounds, such as acridine-acetazolamide conjugates, demonstrating significant inhibitory effects on human carbonic anhydrase isoforms. These compounds exhibit low micromolar and nanomolar range inhibition, suggesting potential applications in designing inhibitors for various isoforms of carbonic anhydrases (Ulus et al., 2016).
Structural Features and Biological Activity
Investigations into the structural features of sulfonamide scaffolds have elucidated their inhibitory potency and selectivity towards human carbonic anhydrase isoforms. By synthesizing libraries of benzene-1-sulphonamides with varied substituents, researchers have been able to determine how electronic and steric features influence overall biological activity (Distinto et al., 2019).
Synthesis of Thiadiazolobenzamide and Its Complexes
A compound synthesized via the reaction of 4-amino-3,4-dihydro-6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one with benzoyl isothiocyanate, leading to the formation of a new bond between sulfur and nitrogen atoms. This compound, characterized by various spectroscopic techniques, has paved the way for generating new complexes with Pd(II) and Ni(II) ions, hinting at potential applications in materials science and coordination chemistry (Adhami et al., 2012).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-16-8-13-21(30-16)20-15-31-23(24-20)25-22(27)18-9-11-19(12-10-18)32(28,29)26(2)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKSPMEXVWBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)
![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)
![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)



![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)